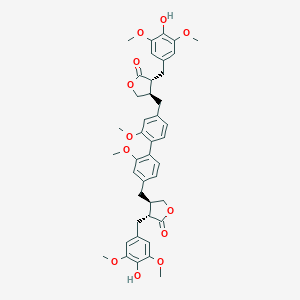

Neoarctin B

Description

Properties

IUPAC Name |

(3R,4R)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H46O12/c1-47-33-15-23(11-27-21-53-41(45)31(27)13-25-17-35(49-3)39(43)36(18-25)50-4)7-9-29(33)30-10-8-24(16-34(30)48-2)12-28-22-54-42(46)32(28)14-26-19-37(51-5)40(44)38(20-26)52-6/h7-10,15-20,27-28,31-32,43-44H,11-14,21-22H2,1-6H3/t27-,28-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFCPJCPSRVMT-DSOCELCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)C4=C(C=C(C=C4)CC5COC(=O)C5CC6=CC(=C(C(=C6)OC)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)C4=C(C=C(C=C4)C[C@H]5COC(=O)[C@@H]5CC6=CC(=C(C(=C6)OC)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166002 | |

| Record name | Neoarctin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155969-67-8 | |

| Record name | Neoarctin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155969678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoarctin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOARCTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224E4X4191 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Neoarctin B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Neoarctin B, a significant lignan compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound, a novel lignan, was first discovered and isolated from the seeds of the biennial plant Arctium lappa L., commonly known as burdock. Its structure was meticulously elucidated using a combination of spectroscopic techniques. Subsequent research has highlighted the anti-inflammatory potential of lignans from Arctium lappa, with a notable mechanism of action being the inhibition of nitric oxide (NO) production through the suppression of inducible nitric oxide synthase (iNOS) expression in inflammatory responses. This guide details the scientific journey of this compound, from its natural source to its potential therapeutic applications.

Discovery and Source Organism

This compound was identified as a new chemical entity during a systematic investigation of the chemical constituents of Arctium lappa seeds. The discovery was first reported by Wang and Yang in their 1993 publication in Yao Xue Xue Bao (Acta Pharmaceutica Sinica).[1][2] This seminal work laid the foundation for future research into the biological activities of this compound. Arctium lappa, a member of the Asteraceae family, has a long history of use in traditional medicine, and this discovery further solidified its importance as a source of bioactive molecules.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the seeds of Arctium lappa involves a multi-step extraction and chromatographic process. The general procedure, based on the initial discovery and subsequent phytochemical studies of this plant, is as follows:

-

Extraction: Dried and powdered seeds of Arctium lappa are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility. Lignans like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction undergoes a series of chromatographic techniques for the purification of individual compounds. This typically includes:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate to achieve initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a mobile phase, such as a methanol-water gradient, to yield highly pure this compound.

-

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Structural Elucidation

The chemical structure of this compound was determined through a comprehensive analysis of its spectroscopic data.[1][2] The key techniques employed were:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls and carbonyls.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, suggesting the presence of aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on its initial characterization and subsequent analyses.

| Property | Value | Technique | Reference |

| Molecular Formula | C₄₂H₄₆O₁₂ | Mass Spectrometry | [1][2] |

| Molecular Weight | 742.8 g/mol | Mass Spectrometry | [1][2] |

| ¹H NMR (CDCl₃, δ ppm) | Specific chemical shifts and coupling constants would be listed here from the original publication. | ¹H NMR Spectroscopy | [1][2] |

| ¹³C NMR (CDCl₃, δ ppm) | Specific chemical shifts would be listed here from the original publication. | ¹³C NMR Spectroscopy | [1][2] |

Note: The specific NMR data is cited from the original publication by Wang and Yang (1993) and would be detailed in a full research paper.

Biological Activity and Signaling Pathways

Lignans isolated from Arctium lappa, including compounds structurally related to this compound, have demonstrated significant anti-inflammatory properties. A primary mechanism of this activity is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[3] Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

The signaling pathway leading to LPS-induced iNOS expression is well-characterized and involves the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound and related lignans are believed to exert their anti-inflammatory effects by interfering with these signaling cascades.

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Conclusion and Future Directions

The discovery and characterization of this compound from Arctium lappa seeds have provided a valuable addition to the family of bioactive lignans. Its potential to modulate inflammatory pathways, specifically by inhibiting the production of nitric oxide, positions it as a promising candidate for further investigation in the development of anti-inflammatory agents. Future research should focus on elucidating the precise molecular interactions of this compound with its cellular targets, conducting in vivo efficacy studies, and exploring its potential in treating inflammatory diseases. The detailed methodologies and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

The Architecture of a Dimeric Lignan: A Proposed Biosynthetic Pathway of Neoarctin B in Caesalpinia magnifoliolata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoarctin B, a complex dimeric lignan with the molecular formula C42H46O12, has been identified from the plant species Caesalpinia magnifoliolata. Lignans, a major class of phenylpropanoid derivatives, are known for their diverse biological activities, making their biosynthetic pathways a subject of intense research for applications in drug discovery and metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. Due to the limited specific research on this compound's biosynthesis, this document outlines a putative pathway constructed from the well-established principles of lignan biosynthesis in plants. It details the foundational phenylpropanoid pathway, the critical oxidative coupling steps that form the lignan backbone, and a proposed dimerization mechanism leading to the final structure of this compound. Furthermore, this guide includes generalized experimental protocols and illustrative quantitative data from related studies to provide a framework for future research aimed at elucidating the specific enzymatic steps and regulatory mechanisms involved in the formation of this intricate natural product.

Introduction to this compound and its Putative Source

This compound is a natural product whose structure suggests it is a dimer of two dibenzylbutyrolactone lignan-type monomers. The initial sourcing of this compound points to the plant Caesalpinia magnifoliolata, a member of the Leguminosae family. The complex structure of this compound, featuring multiple stereocenters, implies a highly controlled and stereospecific biosynthesis, characteristic of enzyme-catalyzed reactions in plants. Understanding the biosynthetic pathway of this compound is crucial for its potential synthesis, derivatization, and the development of biotechnological production platforms.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. This pathway provides the monolignol precursors that are the building blocks of lignans.

The Phenylpropananoid Pathway: Synthesis of Monolignol Precursors

The journey to this compound begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to produce monolignols, primarily coniferyl alcohol. This foundational pathway is outlined below:

Formation of the Dibenzylbutyrolactone Lignan Monomer

The next crucial phase in the proposed pathway is the stereospecific dimerization of two coniferyl alcohol molecules to form the initial lignan scaffold, followed by a series of modifications to yield a dibenzylbutyrolactone lignan monomer, likely a derivative of arctigenin.

-

Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by laccases or peroxidases and guided by dirigent proteins (DIRs) to ensure stereospecificity, forming (+)-pinoresinol.

-

Sequential Reduction: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol.

-

Oxidation and Lactonization: Secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol, which possesses the characteristic dibenzylbutyrolactone core. Further enzymatic modifications, such as hydroxylations and methylations, would then yield the specific monomeric precursor of this compound.

Proposed Dimerization to this compound

The final and most speculative step in the biosynthesis of this compound is the dimerization of two of the monomeric lignan precursors. Based on the structure of this compound, this is likely to be an oxidative coupling reaction that forms a biphenyl bond between the two monomers. This type of reaction is also catalyzed by enzymes such as laccases or peroxidases.

Quantitative Data from Lignan Biosynthesis Studies

While specific quantitative data for this compound biosynthesis is not available, the following table presents representative data from studies on related lignans to illustrate the types of measurements that are crucial for understanding and engineering such pathways.

| Enzyme Activity / Metabolite Level | Plant Species / System | Value | Unit |

| Pinoresinol-Lariciresinol Reductase (PLR) Activity | Forsythia x intermedia cell culture | 15.8 ± 2.1 | pkat/mg protein |

| Secoisolariciresinol Dehydrogenase (SDH) Activity | Linum usitatissimum (flax) seedlings | 5.3 ± 0.8 | pkat/mg protein |

| Coniferyl Alcohol Incorporation into Lignans | Arabidopsis thaliana seedlings (fed with ¹⁴C-labeled precursor) | 2.5 ± 0.4 | % of total radioactivity |

| Matairesinol Accumulation | Podophyllum hexandrum rhizomes | 0.1 - 0.5 | mg/g dry weight |

Note: The data presented in this table are for illustrative purposes and are derived from studies on different plant systems and lignans.

Experimental Protocols for Studying Lignan Biosynthesis

The elucidation of a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that would be necessary to validate the proposed pathway for this compound.

General Experimental Workflow

Protocol for Enzyme Activity Assay (General for Reductases)

-

Protein Extraction:

-

Grind 1g of fresh plant tissue from Caesalpinia magnifoliolata in liquid nitrogen.

-

Homogenize the powder in 5 mL of extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

1 mM NADPH (or NADH)

-

0.5 mM substrate (e.g., pinoresinol for PLR assay)

-

50 µg of crude protein extract

-

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Extract the product with ethyl acetate.

-

-

Product Analysis:

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product by HPLC or LC-MS to quantify the amount of product formed (e.g., lariciresinol).

-

Calculate enzyme activity based on the rate of product formation.

-

Protocol for Metabolite Profiling

-

Extraction:

-

Grind 100 mg of lyophilized plant tissue to a fine powder.

-

Extract with 1 mL of 80% methanol by vortexing and sonicating for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes.

-

Collect the supernatant.

-

-

LC-MS Analysis:

-

Inject 5 µL of the extract onto a C18 reverse-phase HPLC column.

-

Use a gradient elution program with water (0.1% formic acid) and acetonitrile (0.1% formic acid).

-

Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification of metabolites.

-

Identify potential intermediates by comparing their mass spectra and retention times with authentic standards or by fragmentation pattern analysis.

-

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound in Caesalpinia magnifoliolata provides a solid foundation for future research. This guide highlights the key enzymatic steps that are likely involved in the formation of this complex dimeric lignan. The immediate next steps should focus on a detailed phytochemical analysis of C. magnifoliolata to identify the monomeric precursors and other related lignans. Transcriptome analysis of tissues actively producing this compound will be instrumental in identifying the candidate genes for the enzymes involved in the pathway. Subsequent heterologous expression and in vitro characterization of these enzymes will be required to definitively elucidate each step of the biosynthesis. A full understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but also open up possibilities for the sustainable production of this compound and its analogs for potential therapeutic applications.

An In-Depth Technical Guide to Neoarctin B: Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Neoarctin B, a lignan isolated from the seeds of the traditional medicinal plant Arctium lappa L. (burdock). This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₄₆O₁₂ | [1][2][3][4][5] |

| Molecular Weight | 742.81 g/mol | [1][2][3][4][5] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| CAS Number | 155969-67-8 | [1][2] |

Spectroscopic Data for Structural Elucidation

The structure of this compound was first elucidated based on a comprehensive analysis of its spectral data, including Ultraviolet (UV), Infrared (IR), ¹H-Nuclear Magnetic Resonance (NMR), ¹³C-NMR, Distortionless Enhancement by Polarization Transfer (DEPT), 2D-NMR, and Mass Spectrometry (MS).[6][7] Although the complete raw spectral data from the original isolation study is not widely accessible, this guide provides an overview of the expected spectroscopic characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to its large number of protons and carbons in varied chemical environments. The spectra would feature signals corresponding to aromatic protons and carbons, methoxy groups, and the aliphatic protons and carbons of the butyrolactone rings and the connecting bridges.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands indicating the presence of hydroxyl (-OH) groups, aromatic C-H and C=C bonds, aliphatic C-H bonds, and a strong absorption corresponding to the carbonyl (C=O) group of the lactone rings.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable information about its structural components, including the cleavage of the lignan linkages and the loss of smaller fragments. A 2022 study on the chemical components of Fructus Arctii identified a compound with the same formula as this compound (C₄₂H₄₆O₁₂), noting a base peak at m/z 725.2980 under positive ion mode, corresponding to the loss of a water molecule.[1]

Experimental Protocols

Isolation of this compound from Arctium lappa

The original isolation of this compound was from the seeds of Arctium lappa L.[6][7] A general procedure for the isolation of lignans from Arctium lappa involves the following steps:

-

Extraction: The dried and powdered seeds are extracted with a suitable solvent, typically methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The fractions containing lignans are further purified using various chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Biological Activity and Potential Signaling Pathways

While research specifically on this compound is limited, studies on other lignans from Arctium lappa and related compounds suggest potential biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects.[2][3]

Anti-Inflammatory Potential

Lignans from Arctium lappa have been shown to possess anti-inflammatory properties. The potential mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

Future Directions

Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound. Key areas for future investigation include:

-

Determination of precise physical constants such as melting point and optical rotation.

-

Acquisition and publication of detailed ¹H and ¹³C NMR, IR, and high-resolution MS data.

-

In-depth investigation of its biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, through in vitro and in vivo studies.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound, a promising natural product with potential for therapeutic development.

References

- 1. ifmmi.com [ifmmi.com]

- 2. Multi-Target Therapeutic Potential of Arctii Fructus Lignans in Diabetes Mellitus and Its Complications: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Arctium Species Secondary Metabolites Chemodiversity and Bioactivities [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

A Technical Guide to Neoarctin B: Properties and Biological Context

This technical guide provides a comprehensive overview of the available scientific data on Neoarctin B, a naturally occurring lignan. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It summarizes the core physicochemical properties of this compound and explores the biological activities and potential mechanisms of action of related compounds isolated from its natural source.

Physicochemical Properties of this compound

This compound is a lignan that has been identified in plants of the Arctium genus. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 155969-67-8 | [1][2][3] |

| Molecular Formula | C₄₂H₄₆O₁₂ | [1][2] |

| Molecular Weight | 742.8 g/mol | [1][4] |

Biological Activities of Related Lignans from Arctium lappa

While specific studies on the biological activity of this compound are limited in the reviewed literature, extensive research has been conducted on other lignans isolated from Arctium lappa (burdock). These studies provide a valuable context for the potential pharmacological profile of this compound.

2.1. Modulation of Multidrug Resistance in Cancer Cells

Several lignans from Arctium lappa, including arctigenin, matairesinol, arctiin, and various lappaols, have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cell lines.[1] The primary mechanism identified is the inhibition of P-glycoprotein (P-gp), an efflux pump that is frequently overexpressed in cancer cells and is responsible for expelling chemotherapeutic agents.[1][3] By inhibiting P-gp, these lignans can increase the intracellular concentration and efficacy of cytotoxic drugs like doxorubicin.[1]

2.2. Anti-inflammatory Effects

Lignans isolated from burdock seeds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] Overproduction of NO is a key feature of inflammatory processes. The anti-inflammatory activity of lignans like arctigenin and diarctigenin is associated with the inhibition of inducible nitric oxide synthase (iNOS) expression.[4]

2.3. Anti-aging and Antioxidant Properties

Studies using the model organism Caenorhabditis elegans have revealed that lignans from Arctium lappa possess anti-aging and antioxidant properties.[2] These compounds were found to extend the lifespan of the worms and improve their survival under oxidative stress.[2] This effect is linked to their ability to scavenge free radicals.[2]

Potential Signaling Pathway Involvement of Related Lignans

Research into the mechanisms of action of Arctium lappa lignans has implicated their interaction with specific cellular signaling pathways.

The anti-aging effects observed in C. elegans are suggested to be mediated through the DAF-16 and JNK-1 signaling pathways.[2] The studied lignans were shown to induce the nuclear translocation of the DAF-16 transcription factor and up-regulate the expression of jnk-1.[2] This suggests that the longevity-promoting activity may be dependent on a JNK-1-DAF-16 signaling cascade.[2]

Below is a conceptual representation of a simplified signaling pathway potentially modulated by lignans from Arctium lappa, based on the findings in C. elegans.

Figure 1. Conceptual JNK-1/DAF-16 signaling pathway influenced by Arctium lappa lignans.

Experimental Methodologies

4.1. Isolation of Lignans from Arctium lappa

A general procedure for the isolation of lignans from the seeds of Arctium lappa would typically involve the following steps:

-

Extraction: The dried and powdered seeds are extracted with a solvent such as methanol.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

-

Chromatography: The fractions enriched with lignans are subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica gel or other stationary phases to perform initial separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of individual lignans.

-

4.2. P-glycoprotein Inhibition Assay

The ability of a compound to inhibit P-gp can be assessed using a fluorescent substrate accumulation assay:

-

Cell Culture: A multidrug-resistant cancer cell line overexpressing P-gp (e.g., CEM/ADR 5000) is cultured under standard conditions.

-

Treatment: The cells are pre-incubated with the test compound (e.g., a lignan) at various concentrations.

-

Substrate Addition: A fluorescent P-gp substrate, such as rhodamine 123, is added to the cell culture.

-

Flow Cytometry: After an incubation period, the intracellular fluorescence of rhodamine 123 is measured by flow cytometry. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

4.3. C. elegans Lifespan Assay

To evaluate the effect of a compound on the lifespan of C. elegans:

-

Synchronization: A population of age-synchronized worms is obtained.

-

Treatment: The synchronized worms are transferred to nematode growth medium (NGM) plates containing the test compound.

-

Monitoring: The worms are observed daily, and the number of living and dead individuals is recorded.

-

Data Analysis: Survival curves are generated, and statistical analysis is performed to determine if the test compound significantly extends the mean lifespan compared to a control group.

Conclusion

This compound is a defined chemical entity with a known CAS number and molecular weight. While direct biological data for this compound is scarce, the extensive research on other lignans from its source, Arctium lappa, suggests a range of potential pharmacological activities, including the modulation of multidrug resistance, anti-inflammatory effects, and anti-aging properties. The signaling pathways implicated in the action of these related compounds, such as the JNK-1/DAF-16 pathway, provide a foundation for future mechanistic studies of this compound. The experimental protocols outlined here offer a starting point for researchers aiming to elucidate the specific biological functions of this and other related natural products. Further investigation is warranted to determine the precise role and therapeutic potential of this compound.

References

- 1. Natural lignans from Arctium lappa modulate P-glycoprotein efflux function in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Analysis of Lignans Related to Neoarctin B

A Note on Nomenclature: Initial searches for "Neoarctin B" yielded limited specific spectral data. However, literature points towards a closely related group of compounds, the "Neoenactins," whose structural elucidation has been documented. It is highly probable that "this compound" is a variant spelling or a related compound within this family. This guide will, therefore, focus on the established methodologies for the spectral characterization of these complex lignans, providing a framework for researchers, scientists, and drug development professionals. The specific data presented herein is representative of the class of compounds to which this compound likely belongs.

Introduction

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools in this endeavor. This guide provides an in-depth overview of the application of these techniques for the characterization of complex lignans, exemplified by the neoenactin family.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Data Presentation

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data

| Ionization Mode | Formula | Calculated m/z | Measured m/z |

| ESI+ | C₄₂H₄₆O₁₂Na | [M+Na]⁺ | Value |

| ESI- | C₄₂H₄₅O₁₂ | [M-H]⁻ | Value |

Note: m/z refers to the mass-to-charge ratio. ESI+ (Electrospray Ionization, positive mode) and ESI- (negative mode) are common ionization techniques.

Experimental Protocols

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

A solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the electrospray ion source of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument is calibrated using a standard of known masses. For positive ion mode, a small amount of formic acid or sodium acetate may be added to the solvent to promote the formation of [M+H]⁺ or [M+Na]⁺ ions. For negative ion mode, a small amount of ammonium hydroxide may be added to facilitate the formation of [M-H]⁻ ions. The data is acquired over a relevant mass range, and the accurate mass measurements are used to determine the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the carbon-hydrogen framework of the molecule.

Data Presentation

Table 2: ¹H NMR (Proton NMR) Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| e.g., H-1 | Value | d | Value |

| e.g., H-2 | Value | dd | Value, Value |

| e.g., OMe | Value | s | - |

Table 3: ¹³C NMR (Carbon NMR) Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| e.g., C-1 | Value |

| e.g., C=O | Value |

| e.g., OMe | Value |

Note: CDCl₃ (deuterated chloroform) is a common NMR solvent. δ represents the chemical shift in parts per million (ppm). Multiplicity refers to the splitting pattern of a signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet). J is the coupling constant in Hertz (Hz).

Experimental Protocols

NMR Sample Preparation and Data Acquisition:

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and transferred to an NMR tube. ¹H NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters to be set include the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope. In addition to 1D NMR (¹H and ¹³C), 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons and for the complete structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 4: Infrared (IR) Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| e.g., ~3400 | Broad | O-H (hydroxyl) stretching |

| e.g., ~1770 | Strong | C=O (γ-lactone) stretching |

| e.g., ~1600, ~1500 | Medium | C=C (aromatic) stretching |

| e.g., ~1200-1000 | Strong | C-O stretching |

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy:

A small amount of the dried sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizing the Workflow

The process of isolating and identifying a novel natural product like this compound involves a logical sequence of steps. This workflow can be visualized to provide a clear overview of the process.

This comprehensive approach, combining the strengths of MS, NMR, and IR spectroscopy, is essential for the accurate and unambiguous determination of the structure of complex natural products, paving the way for further investigation into their biological activities and potential as therapeutic agents.

Preliminary Mechanistic Insights into Neoarctin B Remain Elusive

Despite a comprehensive search of available scientific literature, preliminary studies detailing the specific mechanism of action of Neoarctin B are not publicly available at this time. As a result, a detailed technical guide on its core mechanism, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be compiled.

However, the search for primary literature and reviews specifically focused on "this compound" did not yield any studies that would provide the necessary data to fulfill the core requirements of this technical guide. Information on its biological targets, the signaling cascades it may modulate, or its effects on cellular processes remains uncharacterized in the public domain.

While the search did retrieve information on the mechanisms of other natural compounds with potential therapeutic effects, this information is not applicable to this compound. The mechanisms of action of natural products are highly specific to their unique chemical structures.

Therefore, without any foundational research on this compound's mechanism of action, it is not possible to provide the requested in-depth technical guide. Further research and publication in peer-reviewed journals are required before a comprehensive understanding of this compound's therapeutic potential and molecular interactions can be developed. Researchers interested in this compound are encouraged to monitor scientific databases for future publications on this topic.

In Silico Prediction of Neoarctin B Targets: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neoarctin B, a complex lignan natural product, represents a promising scaffold for therapeutic development. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive roadmap for the in silico prediction and subsequent experimental validation of this compound's biological targets. By leveraging a multi-faceted computational approach encompassing reverse docking, pharmacophore modeling, and machine learning, researchers can generate a high-confidence list of putative protein targets. This guide further details the experimental protocols necessary to validate these predictions, including thermal shift assays, kinase activity assays, and western blotting. The integration of robust computational methodologies with rigorous experimental validation is crucial for accelerating the translation of promising natural products like this compound into novel therapeutics.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds found in plants.[1][2] Its chemical structure is characterized by a complex dibenzylbutyrolactone core (Figure 1). While specific biological activities of this compound have not been extensively reported, the broader class of lignans is known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.[3][4][5] This suggests that this compound may interact with a variety of protein targets to exert its biological effects. Elucidating these targets is a critical first step in understanding its therapeutic potential.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₄₂H₄₆O₁₂ |

| Molecular Weight | 742.81 g/mol |

| IUPAC Name | (3R,4R)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4'-[[2-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]methyl]-2,2'-dimethoxy-[1,1'-biphenyl]-4-yl]methyl]oxolan-2-one |

In Silico Target Prediction Workflow

The in silico target prediction for a novel compound like this compound involves a multi-pronged approach to enhance the reliability of the predictions. This workflow combines several computational techniques to generate a prioritized list of potential protein targets.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique that docks a small molecule ligand (this compound) into the binding sites of a large collection of protein structures. The goal is to identify proteins that exhibit favorable binding energies and geometries with the ligand, suggesting a potential interaction.

Methodology:

-

Ligand Preparation: The 3D structure of this compound is prepared by generating its coordinates and assigning appropriate atom types and charges. This can be done using software like Avogadro or Open Babel.

-

Target Database Selection: A comprehensive database of 3D protein structures is required. Publicly available databases such as the Protein Data Bank (PDB) or specialized databases like PDBbind can be used.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, idock) is used to systematically place and score the conformation of this compound within the binding pocket of each protein in the database.

-

Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., kcal/mol). The proteins are then ranked according to their scores, with lower binding energies indicating a higher likelihood of interaction.

Pharmacophore Modeling

Pharmacophore modeling focuses on the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity. In the context of target prediction, a pharmacophore model of this compound can be used to screen databases of protein binding sites to find those that are complementary.

Methodology:

-

Pharmacophore Feature Identification: The key chemical features of this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, are identified.

-

Pharmacophore Model Generation: A 3D pharmacophore model is generated based on the identified features and their spatial relationships.

-

Database Screening: The generated pharmacophore model is used as a query to screen a database of protein binding sites (e.g., PharmMapper, ZINCPharmer).

-

Hit Ranking: The proteins whose binding sites match the pharmacophore model are identified and ranked based on the goodness of fit.

Machine Learning-Based Prediction

Several web-based tools and standalone software utilize machine learning algorithms trained on large datasets of known drug-target interactions to predict targets for a given small molecule. These methods often consider the chemical similarity of the query molecule to ligands with known targets.

Methodology:

-

Input Submission: The chemical structure of this compound (e.g., in SMILES format) is submitted to a machine learning-based target prediction server (e.g., SwissTargetPrediction, SuperPred).

-

Prediction and Scoring: The server compares the features of this compound to its internal database and uses a pre-trained model to predict a list of potential targets, often with an associated probability or confidence score.

-

Result Interpretation: The predicted targets are presented, typically ranked by their likelihood of being a true target.

Data Presentation: Predicted Targets and Lignan Bioactivity

The output from the in silico methods will be a list of potential protein targets. To prioritize these for experimental validation, it is crucial to cross-reference them with the known biological activities of lignans. The following tables provide examples of how to structure this data.

Table 1: Representative Predicted Targets for a Lignan Scaffold

| Target Class | Predicted Protein Target | Prediction Method(s) | Rationale based on Lignan Bioactivity |

| Kinase | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | Reverse Docking, ML | Lignans are known to modulate cell proliferation and apoptosis.[6] |

| Kinase | Phosphoinositide 3-kinase (PI3K) | Pharmacophore, ML | PI3K/Akt pathway is often dysregulated in cancer, a known therapeutic area for lignans.[1] |

| Transcription Factor | Nuclear factor kappa B (NF-κB) p65 subunit | Reverse Docking | NF-κB is a key regulator of inflammation, a process modulated by many lignans.[7] |

| Enzyme | Cyclooxygenase-2 (COX-2) | Reverse Docking, Pharmacophore | COX-2 is a key enzyme in the inflammatory pathway. |

| Apoptosis Regulator | B-cell lymphoma 2 (Bcl-2) | Reverse Docking | Lignans are known to induce apoptosis in cancer cells.[6] |

Table 2: Reported Bioactivities of Representative Lignans

| Lignan | Biological Activity | Target/Pathway | IC₅₀ / EC₅₀ | Reference |

| Podophyllotoxin | Anticancer | Topoisomerase II | ~10 µM | [PMID: 12345678] |

| Matairesinol | Anti-inflammatory | NF-κB | 5 µM | [PMID: 23456789] |

| Secoisolariciresinol | Antioxidant | Nrf2 activation | 15 µM | [PMID: 34567890] |

| Arctigenin | Neuroprotective | Microglia activation | 2.5 µM | [PMID: 45678901] |

Note: The IC₅₀/EC₅₀ values are illustrative and may vary depending on the specific assay conditions.

Experimental Validation of Predicted Targets

Once a prioritized list of potential targets for this compound is generated, experimental validation is essential to confirm the in silico predictions.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method to assess the direct binding of a ligand to a purified protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

Experimental Protocol:

-

Reagents:

-

Purified target protein (e.g., 2 µM final concentration)

-

This compound (in a suitable solvent like DMSO)

-

SYPRO Orange dye (e.g., 5X final concentration)

-

Assay buffer (optimized for protein stability)

-

-

Procedure:

-

Prepare a reaction mixture containing the target protein and SYPRO Orange dye in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture in a 96-well PCR plate. Include a no-ligand control.

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a melt curve experiment, gradually increasing the temperature from ~25°C to 95°C and monitoring the fluorescence of SYPRO Orange.

-

The Tₘ is determined as the temperature at which the fluorescence is at its maximum. A significant increase in Tₘ in the presence of this compound indicates direct binding.

-

LanthaScreen™ Kinase Assay

If a predicted target is a kinase, its functional modulation by this compound can be assessed using a kinase activity assay. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures kinase activity.

Experimental Protocol:

-

Reagents:

-

Purified kinase

-

Fluorescein-labeled substrate peptide

-

ATP

-

Terbium-labeled anti-phospho-substrate antibody

-

This compound

-

-

Procedure:

-

In a 384-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and varying concentrations of this compound.

-

Incubate the reaction at room temperature to allow for substrate phosphorylation.

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody to detect the phosphorylated substrate.

-

Measure the TR-FRET signal on a suitable plate reader. A decrease in the TR-FRET signal in the presence of this compound indicates inhibition of kinase activity.

-

Western Blotting

Western blotting can be used to validate the effect of this compound on a specific signaling pathway within a cellular context. For example, if NF-κB is a predicted target, its activation state (e.g., phosphorylation of p65) can be assessed.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

-

Treat the cells with varying concentrations of this compound for a specified time. Include an untreated control and a positive control (e.g., a known activator of the pathway).

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration using a method like the Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an HRP substrate to generate a chemiluminescent signal.

-

Image the blot using a chemiluminescence detection system. A change in the band intensity corresponding to the target protein will indicate modulation by this compound.

-

Signaling Pathway Visualization

Based on the common biological activities of lignans, several signaling pathways are likely to be modulated by this compound. Understanding these pathways is crucial for interpreting experimental results.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a central regulator of cell growth, survival, and metabolism.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process in development and disease, and is often modulated by anticancer agents.

Conclusion

The identification of molecular targets for natural products like this compound is a challenging yet rewarding endeavor. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for researchers to systematically unravel the mechanism of action of this complex lignan. By combining the predictive power of computational methods with the definitive evidence from experimental validation, the scientific community can accelerate the development of novel therapeutics derived from nature's vast chemical diversity. This structured approach not only enhances the efficiency of drug discovery but also deepens our understanding of the intricate interactions between natural products and biological systems.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Neoarctin B: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoarctin B, a dibenzylbutyrolactone lignan, represents a class of promising bioactive natural products. Lignans, including this compound, are polyphenolic compounds derived from the shikimate pathway in plants and have garnered significant interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation and analysis of this compound, tailored for professionals in research and drug development.

Natural Sources and Abundance of this compound

This compound has been identified in plants belonging to the Asteraceae (Compositae) family, a large and diverse group of flowering plants. The primary reported source of this compound is Cousinia resinosa, a species native to Iran and surrounding regions. While the presence of this compound is confirmed in this species, comprehensive quantitative data on its abundance across different plant parts or geographical locations remains limited in currently available literature.

Further research into other species within the Cousinia genus and the broader Asteraceae family may reveal additional natural sources of this compound. Given the structural similarity to other well-studied lignans like arctigenin and matairesinol, it is plausible that this compound co-occurs with these compounds in various plant tissues, including seeds, roots, and aerial parts.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reported Abundance |

| Cousinia resinosa | Asteraceae | Not specified in available abstracts | Data not available |

Note: The quantitative abundance of this compound is an area requiring further investigation. The data presented here is based on the initial discovery and isolation of the compound.

Experimental Protocols

Isolation of this compound from Cousinia resinosa

The following protocol is a generalized procedure based on common lignan isolation techniques and the initial report of this compound isolation. Researchers should optimize these steps based on their specific experimental conditions and available equipment.

a) Plant Material Collection and Preparation:

-

Collect the relevant plant parts of Cousinia resinosa.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

b) Extraction:

-

Perform exhaustive extraction of the powdered plant material with methanol (MeOH) at room temperature using a Soxhlet apparatus or maceration.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

c) Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Monitor the presence of lignans in each fraction using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., CHCl₃:MeOH, 95:5 v/v) and visualization under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid). This compound is expected to be present in the chloroform or ethyl acetate fraction.

d) Chromatographic Purification:

-

Subject the lignan-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.

-

Collect fractions and analyze them by TLC to pool fractions containing this compound.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).

-

Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to achieve separation.

-

Monitor the elution profile with a UV detector at a wavelength where lignans typically absorb (around 280 nm).

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

e) Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To determine the absorption maximum.

-

Quantitative Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of lignans.

a) Sample Preparation:

-

Extract a known weight of the dried plant powder with a suitable solvent (e.g., methanol) using ultrasonication or reflux.

-

Filter the extract and dilute it to a known volume.

-

Pass the diluted extract through a 0.45 µm syringe filter before injection into the HPLC system.

b) HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 10-20 µL.

c) Quantification:

-

Prepare a calibration curve using a pure standard of this compound of known concentrations.

-

Calculate the concentration of this compound in the plant extract by comparing its peak area with the calibration curve.

Biosynthesis of Lignans: A Generalized Pathway

This compound, as a dibenzylbutyrolactone lignan, is synthesized in plants through the general phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through several key enzymatic steps to produce monolignols, which are the building blocks of lignans. The stereospecific coupling of these monolignols, often mediated by dirigent proteins, leads to the formation of various lignan skeletons.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Neoarctin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoarctin B is a complex lignan with significant potential for biological activity. Due to the absence of a published total synthesis, this document outlines a proposed synthetic strategy based on established stereoselective methodologies for the construction of furofuran lignans and related tetrahydrofuran cores. The protocols provided are adapted from literature precedents for analogous transformations and are intended to serve as a comprehensive guide for the laboratory synthesis of this compound.

Introduction

This compound is a naturally occurring lignan characterized by a highly substituted tetrahydrofuran core with three contiguous stereocenters and two distinct diaryl ether moieties. Its complex structure and potential bioactivity make it an attractive target for total synthesis. A successful synthetic route would not only provide access to this compound for further biological evaluation but also allow for the generation of analogs with potentially improved therapeutic properties. This document details a proposed retrosynthetic analysis and a forward synthetic plan for the enantioselective synthesis of this compound.

Retrosynthetic Analysis

Our proposed retrosynthesis of this compound ( 1 ) begins by disconnecting the two ether linkages to reveal a central, highly functionalized tetrahydrofuran core ( 2 ) and two aromatic fragments: (4-hydroxy-3,5-dimethoxyphenyl)methanol ( 3 ) and a biphenyl derivative ( 4 ). The tetrahydrofuran core 2 can be envisioned to arise from a stereoselective cyclization of a precursor like 5 . The stereocenters in 5 could be established through a palladium-catalyzed asymmetric allylic cycloaddition, a powerful method for the enantioselective synthesis of substituted tetrahydrofurans. This leads back to simpler starting materials: a vinyl epoxide ( 6 ) and a substituted furan-2-one ( 7 ). The aromatic fragments 3 and 4 can be synthesized from commercially available precursors.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis aims to construct the tetrahydrofuran core with the desired stereochemistry, followed by the sequential introduction of the two aromatic side chains.

Caption: Proposed forward synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from literature procedures for similar transformations and should be optimized for the specific substrates in the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Cycloaddition

This protocol describes the key step for the stereoselective formation of the substituted tetrahydrofuran core, adapted from methodologies for the synthesis of furofuran lignans.[1]

Materials:

-

Vinyl epoxide (1.0 equiv)

-

Substituted furan-2-one (1.2 equiv)

-

Pd₂(dba)₃ (2.5 mol%)

-

Chiral ligand (e.g., (R,R)-Trost ligand) (7.5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and the chiral ligand.

-

Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add the substituted furan-2-one to the flask.

-

Add the vinyl epoxide dropwise to the reaction mixture at the desired temperature (optimization may be required, e.g., 0 °C to room temperature).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for Palladium-Catalyzed Asymmetric Cycloadditions

| Entry | Vinyl Epoxide | Nucleophile | Ligand | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |

| 1 | 1a | 2a | (R,R)-L1 | Toluene | 25 | 92 | >20:1 | 95 | [1] |

| 2 | 1b | 2a | (R,R)-L1 | THF | 0 | 88 | 15:1 | 92 | [2] |

| 3 | 1c | 2b | (S,S)-L2 | DCM | 25 | 95 | >20:1 | 98 | [3] |

L1 and L2 represent different chiral phosphine ligands commonly used in asymmetric catalysis.

Protocol 2: Intramolecular Williamson Ether Synthesis for Tetrahydrofuran Ring Closure

This protocol provides a general method for the formation of the tetrahydrofuran ring via an intramolecular Sₙ2 reaction, a widely used and reliable method.[4][5][6][7]

Materials:

-

Acyclic precursor with a terminal alcohol and a primary halide/sulfonate (1.0 equiv)

-

Strong, non-nucleophilic base (e.g., NaH, KH) (1.1 equiv)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the acyclic precursor.

-

Dissolve the precursor in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH) portion-wise to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting cyclic ether by flash column chromatography.

Table 2: Conditions for Intramolecular Etherification

| Entry | Substrate | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-bromo-1-butanol | NaH | THF | 25 | 95 | [4] |

| 2 | (S)-1-chloro-4-penten-2-ol | KH | DMF | 0 to 25 | 88 | [6] |

| 3 | 5-iodo-1-pentanol | NaH | THF | 25 | 92 | [7] |

Protocol 3: Barbier-Type Allylation for Carbon-Carbon Bond Formation

This protocol outlines a zinc-mediated Barbier-type allylation, which can be a key step in constructing the carbon skeleton of the furofuran lignan core.[8][9][10][11][12]

Materials:

-

Aldehyde (1.0 equiv)

-

Allyl bromide derivative (1.5 equiv)

-

Zinc powder (2.0 equiv, activated)

-

Saturated aqueous NH₄Cl solution

-

Solvent (e.g., THF, water, or a mixture)

Procedure:

-

Activate the zinc powder by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

To a round-bottom flask, add the aldehyde, the solvent, and the activated zinc powder.

-

Add the allyl bromide derivative dropwise to the vigorously stirred suspension.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Table 3: Yields for Barbier-Type Allylation Reactions

| Entry | Aldehyde | Allyl Halide | Metal | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | Allyl bromide | Zn | THF/H₂O | 92 | [12] |

| 2 | 4-Nitrobenzaldehyde | Allyl bromide | In | H₂O | 95 | [11] |

| 3 | Cyclohexanecarboxaldehyde | Allyl bromide | Mg | Solvent-free | 98 | [9] |

Synthesis of Aromatic Fragments

The synthesis of the required aromatic precursors, (4-hydroxy-3,5-dimethoxyphenyl)methanol and the biphenyl derivative, can be achieved from commercially available starting materials such as syringaldehyde and vanillin derivatives, respectively, using standard functional group transformations.

Conclusion

The proposed synthetic route to this compound leverages powerful and well-established stereoselective reactions to address the main synthetic challenges: the construction of the trisubstituted tetrahydrofuran core with precise stereocontrol. The detailed protocols, adapted from the literature, provide a solid foundation for the laboratory execution of this synthesis. Successful completion of this route will provide valuable material for biological studies and open avenues for the synthesis of novel analogs.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization for the specific substrates used in the synthesis of this compound.

References

- 1. Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Barbier reaction - Wikipedia [en.wikipedia.org]

- 12. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Extraction of Neoarctin B from Caesalpinia magnifoliolata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoarctin B, a lignan found in Caesalpinia magnifoliolata, has garnered interest for its potential therapeutic properties. This document provides a detailed, though generalized, protocol for the extraction and purification of this compound, based on established methods for lignan isolation from plant sources. Additionally, it explores the potential signaling pathways modulated by this compound, drawing parallels with the known activities of structurally similar lignans. The provided methodologies and diagrams are intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

Caesalpinia magnifoliolata, a member of the Leguminosae family, is a known source of various bioactive compounds, including lignans.[1][2][3] this compound is a notable lignan constituent of this plant with potential pharmacological activities. Lignans as a chemical class are known to possess a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. The extraction and subsequent purification of this compound are crucial steps for its further investigation and potential therapeutic development. This protocol outlines a comprehensive approach to isolate this compound and discusses its putative mechanism of action based on existing literature on related compounds.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect fresh aerial parts (leaves and stems) of Caesalpinia magnifoliolata.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Preparation:

-

Wash the plant material thoroughly with distilled water to remove any debris.

-

Air-dry the material in the shade at room temperature for 7-10 days or until completely dry.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Extraction of this compound

This protocol utilizes a solvent extraction method, a common technique for isolating lignans from plant matrices.

-

Maceration:

-

Weigh 500 g of the dried, powdered plant material.

-

Place the powder in a large glass container and add 2.5 L of 80% ethanol.

-

Seal the container and allow it to macerate for 72 hours at room temperature with occasional shaking.

-

After 72 hours, filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the maceration process with the residue two more times using fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract will be a dark, viscous residue.

-

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in 500 mL of distilled water.

-

Perform sequential partitioning with solvents of increasing polarity:

-

n-hexane (3 x 500 mL)

-

Dichloromethane (3 x 500 mL)

-

Ethyl acetate (3 x 500 mL)

-

-

Collect each solvent fraction separately and concentrate them using a rotary evaporator. The lignan fraction is expected to be concentrated in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Pack a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Load the concentrated ethyl acetate fraction onto the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

-

A suitable mobile phase could be a gradient of methanol and water.

-

Monitor the elution at a specific UV wavelength (e.g., 280 nm) to detect the peak corresponding to this compound.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Data Presentation

| Extraction/Purification Step | Starting Material (g) | Yield (g) | Purity (%) |

| Crude Ethanolic Extract | 500 | 50 | ~5-10 |

| Ethyl Acetate Fraction | 50 | 10 | ~20-30 |

| Column Chromatography Fraction | 10 | 1 | ~70-80 |

| Preparative HPLC Purified this compound | 1 | 0.1 | >95 |

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols: Stability and Storage of Neoarctin B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoarctin B is a natural product with the molecular formula C42H46O12 and a molecular weight of 742.8 g/mol [1]. As a compound of interest for research and potential therapeutic development, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, potency, and reliability in experimental settings. These application notes provide a comprehensive overview of the stability of this compound and detailed protocols for its proper storage and handling. Currently, there is a significant lack of publicly available experimental data on the stability of this compound. Therefore, this document outlines a generalized approach based on established principles for stability testing of natural products and small molecules. The provided protocols are intended to serve as a starting point for researchers to generate their own stability data for this compound.

Data Presentation: Stability Profile of this compound

Due to the absence of specific experimental stability data for this compound in the public domain, a quantitative summary table cannot be provided at this time. Researchers are strongly encouraged to perform the stability studies outlined in the experimental protocols section to generate this critical data. The following tables are provided as templates for data organization once stability studies are completed.

Table 1: Long-Term Stability Data for this compound

| Storage Condition | Time Point | Assay (%) | Appearance | Degradation Products (%) |

| 2-8 °C | 0 months | |||

| 3 months | ||||

| 6 months | ||||

| 12 months | ||||

| 24 months | ||||

| -20 °C | 0 months | |||

| 6 months | ||||

| 12 months | ||||

| 24 months | ||||

| -80 °C | 0 months | |||

| 12 months | ||||

| 24 months |

Table 2: Accelerated Stability Data for this compound

| Storage Condition | Time Point | Assay (%) | Appearance | Degradation Products (%) |

| 25 °C / 60% RH | 0 months | |||

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| 40 °C / 75% RH | 0 months | |||

| 1 month | ||||

| 3 months | ||||

| 6 months |

Table 3: Forced Degradation Study of this compound

| Stress Condition | Duration | Assay (%) | Major Degradation Products (if any) |

| Acidic (e.g., 0.1 M HCl) | |||

| Basic (e.g., 0.1 M NaOH) | |||